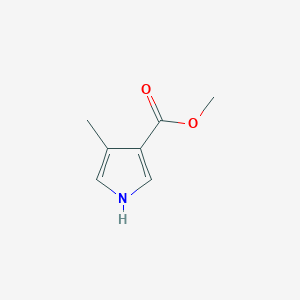

Methyl 4-methyl-1H-pyrrole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-8-4-6(5)7(9)10-2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMYWJRJTQUXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570863 | |

| Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40318-15-8 | |

| Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Methyl 4-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound belonging to the pyrrole class. Pyrrole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside a plausible experimental protocol for its synthesis and characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 40318-15-8 | |

| Physical Form | Solid | |

| Purity | 95% | |

| InChI Key | CXMYWJRJTQUXQD-UHFFFAOYSA-N | |

| Melting Point | Not available | [1][2] |

| Boiling Point | Not available | [1][2] |

| Solubility | Not available | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible synthesis can be adapted from general methods for preparing substituted pyrroles, such as the Hantzsch pyrrole synthesis or variations thereof.

Hypothetical Synthesis of this compound:

Reaction Scheme: A potential synthetic route could involve the reaction of an appropriate β-ketoester with an α-haloketone and ammonia or a primary amine. For the target molecule, this could involve the reaction of methyl acetoacetate with 2-chloroacetone in the presence of an ammonia source.

Materials:

-

Methyl acetoacetate

-

2-Chloroacetone

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

To a solution of methyl acetoacetate (1 equivalent) and 2-chloroacetone (1 equivalent) in ethanol, add ammonium acetate (1.5 equivalents) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To determine the melting point and assess purity.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like this compound.

Hypothetical Signaling Pathway Involvement

While there is no specific information on the biological activity or signaling pathway involvement of this compound, many pyrrole derivatives are known to interact with biological targets. The following diagram illustrates a hypothetical signaling pathway where a pyrrole-containing compound could act as an inhibitor of a protein kinase, a common mechanism of action for such molecules.

References

Spectroscopic and Synthetic Profile of Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a potential synthetic route for Methyl 4-methyl-1H-pyrrole-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of spectroscopy and known synthetic methodologies for structurally related pyrrole derivatives to offer a comprehensive profile for research and development purposes.

Spectroscopic Data Analysis

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of closely related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~7.2 - 7.4 | d | ~2.5 - 3.5 |

| H-5 | ~6.5 - 6.7 | d | ~2.5 - 3.5 |

| NH (H-1) | ~8.0 - 9.0 | br s | - |

| -OCH₃ | ~3.7 - 3.8 | s | - |

| 4-CH₃ | ~2.1 - 2.3 | s | - |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| C-2 | ~120 - 125 |

| C-3 | ~115 - 120 |

| C-4 | ~125 - 130 |

| C-5 | ~110 - 115 |

| -OCH₃ | ~50 - 55 |

| 4-CH₃ | ~10 - 15 |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic/Alkene) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1680 - 1710 | Strong |

| C=C Stretch (Pyrrole ring) | 1500 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| Fragment Ion | Predicted m/z | Significance |

| [M]⁺ | 139 | Molecular Ion |

| [M - OCH₃]⁺ | 108 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 80 | Loss of carbomethoxy radical |

Ionization method: Electron Ionization (EI).

Proposed Synthetic Protocol

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted pyrroles, such as the Hantzsch pyrrole synthesis, followed by esterification.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Methodology (Hypothetical)

Step 1: Synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid

This step would involve a variation of a multicomponent reaction, such as the Hantzsch synthesis, which is a common method for preparing substituted pyrroles.

-

Reaction Setup: To a solution of an appropriate β-ketoester (e.g., methyl acetoacetate) in a suitable solvent like ethanol or acetic acid, add an α-halo ketone or aldehyde equivalent and an ammonia source (e.g., ammonium acetate).

-

Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrrole carboxylic acid.

Step 2: Esterification to this compound

The obtained carboxylic acid would then be esterified.

-

Reaction Setup: The crude 4-methyl-1H-pyrrole-3-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The reaction progress is monitored by TLC.

-

Work-up and Isolation: Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for spectroscopic analysis of a synthesized compound.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Researchers are encouraged to use this information as a starting point for their experimental design and data interpretation. Direct experimental verification of the predicted data is recommended upon successful synthesis of the compound.

An In-depth Technical Guide to the NMR Analysis of Methyl 4-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 4-methyl-1H-pyrrole-3-carboxylate. Due to the limited availability of specific experimental data for the methyl ester, this guide utilizes data from its close structural analog, Ethyl 4-methyl-1H-pyrrole-3-carboxylate, as a predictive model. The principles and methodologies outlined herein are fundamental for the structural elucidation and purity assessment of this and similar heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.

Predicted NMR Data for this compound

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on the analysis of analogous compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.3 | d | ~2.5 |

| H-5 | ~6.5 | d | ~2.5 |

| OCH₃ | ~3.8 | s | - |

| 4-CH₃ | ~2.2 | s | - |

| N-H | ~8.0-9.0 | br s | - |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-2 | ~125 |

| C-5 | ~115 |

| C-3 | ~118 |

| C-4 | ~120 |

| OCH₃ | ~51 |

| 4-CH₃ | ~12 |

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra is crucial for ensuring data quality and reproducibility.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure no solid particles remain.

-

Transfer: Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly according to the spectrometer's guidelines.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to a minimum of 8, increasing as needed for better signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans to a minimum of 1024, as the ¹³C nucleus has a low natural abundance.

-

Set the relaxation delay (d1) to 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for NMR analysis.

A Technical Guide to Determining the Solubility of Methyl 4-methyl-1H-pyrrole-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Template for Your Findings

To ensure that experimentally determined solubility data is recorded in a clear, structured, and comparable manner, the following table template should be utilized. This format allows for easy comparison of solubility across different organic solvents and at various temperatures.

Table 1: Quantitative Solubility of Methyl 4-methyl-1H-pyrrole-3-carboxylate

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | |||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | |||

| ... (add other solvents as needed) |

Experimental Protocol: Quantitative Solubility Determination

The following protocol details the widely used "shake-flask" method for determining the thermodynamic solubility of a compound.[1][2][3] This is followed by two common analytical techniques for quantifying the dissolved solute: gravimetric analysis and High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

For Gravimetric Analysis: Evaporating dishes, oven

-

For HPLC Analysis: HPLC system with a suitable detector (e.g., UV), appropriate column, mobile phase, and standards.

Procedure: Sample Preparation (Shake-Flask Method)

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.[2][3]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The vials should be agitated for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change between time points).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a vial for dilution (for HPLC analysis). This step is critical to remove any undissolved solid particles.[4]

Procedure: Quantification

Option A: Gravimetric Analysis [5][6][7][8]

-

Sample Weighing: Accurately weigh the filtered saturated solution.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Drying to Constant Weight: Dry the residue in the oven until a constant weight is achieved.

-

Final Weighing: Allow the dish to cool in a desiccator and then weigh it accurately to determine the mass of the dissolved solid.

-

Calculation:

-

Mass of dissolved solute = (Weight of dish with dry solid) - (Weight of empty dish)

-

Mass of solvent = (Weight of dish with solution) - (Weight of dish with dry solid)

-

Solubility can then be expressed in grams per 100 mL or other units by using the density of the solvent.

-

Option B: HPLC Analysis [4][9][10]

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Technical Overview

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. This technical guide addresses the available data on the melting and boiling points of pyrrole derivatives, with a specific focus on the challenges in sourcing data for "Methyl 4-methyl-1H-pyrrole-3-carboxylate."

Comparative Physicochemical Data

The following table summarizes the melting and boiling points of several related pyrrole carboxylate derivatives. It is crucial to note that these are distinct molecules, and their properties may not be predictive of this compound.

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| Methyl 1H-pyrrole-3-carboxylate | 2703-17-5 | 85 - 89[1][2] | Not available[1] |

| 1-Methyl-1H-pyrrole-3-carboxylic acid | 36929-61-0 | Not available | 276.6 (at 760 mmHg) |

| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | Not available | 156 - 157[3] | Not available |

Experimental Protocols for Determination of Melting and Boiling Points

Standard laboratory procedures for determining the melting and boiling points of organic compounds are well-established. The following are generalized experimental protocols that would be suitable for the characterization of this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting range is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup: A small quantity of the liquid sample is placed in a distillation flask, along with boiling chips to ensure smooth boiling. The flask is fitted with a condenser, a thermometer, and a collection vessel.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before being cooled and condensed back into a liquid.

-

Equilibrium: The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point of the substance at the given atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph or appropriate formula is used to correct the observed boiling point to the normal boiling point.

Workflow for Physicochemical Characterization

The general workflow for determining the key physical properties of a newly synthesized or acquired chemical compound is outlined in the diagram below.

Due to the lack of specific data for this compound, further experimental investigation is required to definitively determine its melting and boiling points. The protocols and workflow described provide a standard framework for such an investigation.

References

Navigating the Stability and Storage of Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methyl-1H-pyrrole-3-carboxylate, a key building block in medicinal chemistry and materials science, requires careful handling and storage to ensure its integrity and the reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the known stability profile and recommended storage conditions for this compound, drawing from available safety and supplier data.

Recommended Storage and Handling Protocols

Proper storage is paramount to prevent the degradation of this compound. The primary recommendation is to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[1][2] To further mitigate potential degradation from atmospheric components, storage under an inert atmosphere is also advised.

It is crucial to avoid exposure to heat, flames, and sparks. The compound should also be kept away from strong oxidizing agents, as these can trigger exothermic reactions and compromise the sample's purity.[3] While specific quantitative data on degradation pathways is limited in publicly available literature, thermal decomposition is known to produce hazardous byproducts, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4]

Summary of Storage and Stability Parameters

| Parameter | Recommendation/Information | Source(s) |

| Storage Temperature | Room Temperature | [1][5] |

| Atmosphere | Sealed in dry conditions; Inert atmosphere recommended | [1][6] |

| Physical Form | Solid | [1] |

| Incompatible Materials | Strong oxidizing agents | [3] |

| Conditions to Avoid | Heat, flames, and sparks | [3] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides | [3][4] |

Logical Workflow for Handling and Storage

The following diagram outlines the decision-making process for the appropriate handling and storage of this compound upon receipt and during its use in the laboratory.

Caption: Decision workflow for handling and storage.

Experimental Protocols

Protocol for Accelerated Stability Study:

-

Sample Preparation: Accurately weigh samples of this compound into several vials of a suitable inert material (e.g., amber glass).

-

Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) and relative humidity levels (e.g., 75% RH). Include a control group stored under the recommended conditions (room temperature, dry). For photosensitivity testing, expose samples to a controlled light source (e.g., ICH-compliant photostability chamber).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis: At each time point, analyze the purity of the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

-

Data Evaluation: Quantify the amount of the parent compound remaining and any major degradation products. This data can be used to determine the degradation kinetics and estimate the shelf life of the compound under different conditions.

Caution: This is a generalized protocol and should be adapted based on the specific analytical capabilities and the intended application of the compound. All handling should be performed in accordance with good laboratory practices and the safety information provided in the material safety data sheet (MSDS). The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[3]

References

- 1. This compound | 40318-15-8 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. CAS#:1196-90-3 | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Chemsrc [chemsrc.com]

- 4. fishersci.fr [fishersci.fr]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 2703-17-5|Methyl 1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 4-methyl-1H-pyrrole-3-carboxylate" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details its chemical identity, physical properties, and insights into its synthesis and biological significance, presented in a format tailored for scientific and research applications.

Core Chemical Identity

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules.[1] The presence of both a methyl and a methyl carboxylate group on the pyrrole ring suggests its potential as a versatile building block in organic synthesis and medicinal chemistry.

A summary of its key chemical identifiers is provided in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 40318-15-8 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₉NO₂ | |

| Linear Formula | C₇H₉NO₂ | |

| InChI | 1S/C7H9NO2/c1-5-3-8-4-6(5)7(9)10-2/h3-4,8H,1-2H3 | |

| InChI Key | CXMYWJRJTQUXQD-UHFFFAOYSA-N | |

| Physical Form | Solid |

Physicochemical Properties and Safety Data

In terms of safety, the compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment, should be observed when handling this chemical.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the surveyed literature, general methods for the synthesis of substituted pyrrole-3-carboxylic acid derivatives provide a strong foundation for its preparation. The Hantzsch pyrrole synthesis and its variations are common routes to such compounds.[2]

One adaptable, modern approach is the one-step continuous flow synthesis, which has been successfully employed for various pyrrole-3-carboxylic acids.[2][3] This method typically involves the reaction of a β-ketoester, an amine, and a 2-haloketone. For the synthesis of this compound, a potential synthetic workflow could be conceptualized as follows:

Caption: Conceptual synthetic pathway for this compound.

A general experimental protocol based on related syntheses could involve the following steps:

-

Reaction Setup: A solution of an appropriate β-ketoester (e.g., methyl acetoacetate) and an amino-alkene precursor in a suitable solvent (e.g., DMF) is prepared in a reaction vessel.

-

Addition of Reagents: A base (e.g., DBU or another non-nucleophilic base) is added, followed by the dropwise addition of a halogenating agent or a pre-formed α-haloketone.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the desired this compound.

Biological Activity and Potential Applications

The biological activities of the specific compound, this compound, have not been extensively reported. However, the broader class of pyrrole derivatives is well-known for a wide spectrum of pharmacological properties.[1][4] These include antibacterial, antifungal, anti-inflammatory, and anticancer activities.[5][6]

The pyrrole-3-carboxylic acid scaffold, in particular, is a key structural motif in several commercially successful drugs, such as the cholesterol-lowering agent Atorvastatin and the anticancer drug Sunitinib.[7] The diverse biological activities of this class of compounds can be attributed to the ability of the pyrrole ring and its substituents to interact with various biological targets.

Caption: General biological activities of the pyrrole class of compounds.

Given its structural similarity to these biologically active molecules, this compound represents a valuable scaffold for further chemical modification and investigation in drug discovery programs. Its potential as a precursor for more complex molecules makes it a compound of significant interest for medicinal chemists and pharmacologists. Further research is warranted to elucidate the specific biological profile and potential therapeutic applications of this compound.

References

- 1. A review article on biological importance of pyrrole [wisdomlib.org]

- 2. syrris.com [syrris.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern on the pyrrole ring dictates its chemical properties and biological function, making the development of efficient synthetic routes to variously substituted pyrroles a cornerstone of medicinal chemistry. Methyl 4-methyl-1H-pyrrole-3-carboxylate, with its ester and methyl functionalities, is a key intermediate for creating more elaborate molecular architectures.

Historical Perspective: Plausible Initial Synthetic Routes

The synthesis of the pyrrole nucleus has been a subject of extensive research for over a century. Two classical methods, the Hantzsch and Paal-Knorr syntheses, are highly relevant to the probable first preparations of this compound.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis, first reported by Arthur Hantzsch, is a versatile method for preparing substituted pyrroles.[4] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. For the synthesis of this compound, this would involve the reaction of methyl acetoacetate, a derivative of 2-halopropanal, and ammonia.

Logical Workflow for Hantzsch Synthesis:

Caption: Generalized workflow for the Hantzsch synthesis of the target molecule.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis provides a straightforward route to pyrroles from 1,4-dicarbonyl compounds and ammonia or primary amines. This method is known for its reliability and high yields. The key challenge for its application in the synthesis of this compound would be the preparation of the requisite 1,4-dicarbonyl precursor.

Logical Workflow for Paal-Knorr Synthesis:

Caption: Generalized workflow for the Paal-Knorr synthesis of the target molecule.

Modern Synthetic Applications and Protocols

While the initial discovery remains elusive, "this compound" is utilized in modern organic synthesis, particularly in the development of novel pharmaceuticals. Patent literature provides examples of its use as a reactant.

Documented Use in Patent Literature

A notable application of this compound is found in its use as a starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. For instance, it has been used in the preparation of substituted 1H-pyrrole derivatives for the development of acid secretion inhibitors.[5][6]

Experimental Protocol: Synthesis of Methyl 2-bromo-4-methyl-1H-pyrrole-3-carboxylate

This protocol is adapted from a reference example in the patent literature, demonstrating a common transformation of the title compound.[5][7]

-

Materials:

-

This compound (1.0 g)

-

N-bromosuccinimide (1.28 g)

-

Appropriate solvent (e.g., chloroform or carbon tetrachloride)

-

-

Procedure:

-

Dissolve this compound in a suitable solvent in a round-bottom flask.

-

Add N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Quantitative Data from a Representative Synthesis:

| Parameter | Value | Reference |

| Starting Material | This compound (1.0 g) | [5][7] |

| Reagent | N-bromosuccinimide (1.28 g) | [5][7] |

| Product | Methyl 2-bromo-4-methyl-1H-pyrrole-3-carboxylate | [5][7] |

| Yield | 489 mg (31%) | [5][7] |

| Appearance | Pale-yellow solid | [5][7] |

Experimental Workflow for Bromination:

Caption: Step-by-step workflow for the bromination of the title compound.

Conclusion

This compound is a valuable heterocyclic building block with a synthetic history likely rooted in classical methodologies such as the Hantzsch and Paal-Knorr syntheses. While the seminal publication of its first synthesis is not readily apparent in modern databases, its continued use in the patent literature for the preparation of complex, biologically active molecules underscores its importance in contemporary drug discovery and development. The provided synthetic protocols and workflows offer a practical guide for researchers working with this versatile compound.

References

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. US7977488B2 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]

- 6. EP1919865B1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Potential Biological Activities of Methyl 4-methyl-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methyl-1H-pyrrole-3-carboxylate is a small heterocyclic molecule belonging to the pyrrole class of compounds. While specific biological activity data for this exact molecule is not extensively available in peer-reviewed literature, the pyrrole-3-carboxylate scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. This technical guide consolidates the known biological activities of structurally related pyrrole-3-carboxylate and pyrrole-3-carboxamide derivatives to infer the potential therapeutic applications of this compound. The available data strongly suggest that this class of compounds warrants further investigation for its potential antimicrobial and anticancer properties. This document provides a comprehensive overview of the relevant chemical synthesis, experimental protocols for biological evaluation, and a summary of the quantitative data from related compounds to guide future research endeavors.

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and synthetic molecules with significant biological activities.[1] Derivatives of pyrrole-3-carboxylic acid, in particular, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological profiles, which include antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2] Prominent drugs such as Atorvastatin and Sunitinib, which feature a pyrrole core, underscore the therapeutic potential of this heterocyclic system.[3]

This guide focuses on the potential biological activities of this compound by examining the established activities of its structural analogs. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic promise of this specific molecule.

Synthesis

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common and versatile method is the Van Leusen pyrrole synthesis. This reaction involves the condensation of a ketone with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the pyrrole ring.

A representative synthetic workflow for a substituted pyrrole-3-carboxylate is depicted below:

Caption: General workflow for the Van Leusen synthesis of pyrrole derivatives.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal activities of pyrrole-3-carboxylate and pyrrole-3-carboxamide derivatives. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes.

Table 1: Antimicrobial Activity of Structurally Related Pyrrole Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC/IC50) | Reference |

| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Staphylococcus spp. | Appreciable activity | [4] |

| Pyrrolamide derivatives | Staphylococcus aureus | MIC: 4 µg/mL | [5] |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC: 0.7 µg/mL | [5] |

| 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate | Mycobacterium tuberculosis H37Ra | MIC: 77 µM | [5] |

Anticancer Activity

The pyrrole scaffold is a key component of several anticancer agents. Derivatives of pyrrole-3-carboxylic acid have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases such as EGFR and VEGFR.[6]

Table 2: Anticancer Activity of Structurally Related Pyrrole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 / % Growth Inhibition) | Reference |

| 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives | MDA-MB-435 (Melanoma) | 62.46% inhibition at 10 µM | [7] |

| 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives | MDA-MB-468 (Breast) | 40.24% inhibition at 10 µM | [7] |

| 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives | Various cancer cell lines | Similar to Paclitaxel | [3] |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Various cancer cell lines | 50.21-108.37% inhibition at 10 µM | [8] |

Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies for the synthesis and biological evaluation of analogous pyrrole derivatives.

General Synthesis of a Pyrrole-3-Carboxylate Derivative

This protocol is adapted from the Van Leusen pyrrole synthesis.

-

To a solution of an appropriate ketone (1.0 eq) in a suitable solvent (e.g., a mixture of DMSO and ether), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of tosylmethyl isocyanide (TosMIC) (1.05 eq) in the same solvent dropwise.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrrole-3-carboxylate.

Caption: A typical experimental workflow for the synthesis of a pyrrole derivative.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity (Microbroth Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by this compound have not been elucidated, related pyrrole derivatives have been shown to act as inhibitors of various protein kinases.[6] Kinase inhibition is a well-established mechanism for anticancer therapy. For example, inhibition of receptor tyrosine kinases like EGFR and VEGFR can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

A hypothetical signaling pathway that could be targeted by a pyrrole-based kinase inhibitor is illustrated below:

Caption: A potential signaling pathway inhibited by a pyrrole-based kinase inhibitor.

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, the extensive research on structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The pyrrole-3-carboxylate scaffold has consistently demonstrated significant biological activity, making it a promising starting point for the development of new therapeutic agents.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a panel of bacterial, fungal, and cancer cell lines would be a critical first step. Subsequent studies could then elucidate its mechanism of action and explore its potential in in vivo models. The information compiled in this guide serves as a valuable resource to stimulate and direct these future research efforts.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7427496B2 - Anti-cancer compounds - Google Patents [patents.google.com]

- 7. EP1601357A4 - HETEROCYCLIC KINASE INHIBITORS: METHODS OF USE AND SYNTHESIS - Google Patents [patents.google.com]

- 8. WO2006012642A2 - Pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]

The Discovery and Development of Methyl 4-methyl-1H-pyrrole-3-carboxylate Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of pyrrole-containing compounds, derivatives of Methyl 4-methyl-1H-pyrrole-3-carboxylate have emerged as a promising class of molecules with diverse therapeutic potential. These compounds have been investigated for their activities as kinase inhibitors, calcium channel modulators, and anticancer agents, among others.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives and their analogs, offering valuable insights for researchers and professionals in the field of drug development.

The strategic importance of the pyrrole-3-carboxylate moiety is underscored by its presence in blockbuster drugs such as Atorvastatin.[4] The versatility of the pyrrole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities to achieve desired therapeutic effects. This guide will delve into established synthetic methodologies for accessing these derivatives, present quantitative biological data in a structured format, and provide detailed experimental protocols for key assays. Furthermore, it will visualize the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for the exploration of this important chemical space.

Synthetic Strategies for Pyrrole-3-carboxylate Derivatives

The synthesis of substituted pyrroles is a well-established field in organic chemistry, with several named reactions providing reliable routes to this heterocyclic core. The Hantzsch and Paal-Knorr pyrrole syntheses are two of the most classical and versatile methods employed for the preparation of pyrrole-3-carboxylate derivatives.[5][6]

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6] This method is particularly useful for the preparation of highly substituted pyrroles. A solid-phase adaptation of the Hantzsch synthesis has been developed for the efficient generation of pyrrole-3-carboxamide libraries.[7]

Conceptual Workflow for Hantzsch Pyrrole Synthesis:

Caption: Generalized workflow of the Hantzsch pyrrole synthesis.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis provides a straightforward route to pyrroles through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[2][8] This method is valued for its operational simplicity and the ready availability of the starting materials.[2]

Conceptual Workflow for Paal-Knorr Pyrrole Synthesis:

Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a remarkable range of biological activities. The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds in different therapeutic areas.

Calcium Channel Modulation

A notable discovery in this class is FPL 64176 (Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate), a potent calcium channel activator.[2]

| Compound | Assay | EC50 (µM) | Reference |

| FPL 64176 | Calcium uptake in GH3 cells | ~0.015 | [2] |

| Bay K 8644 | Calcium uptake in GH3 cells | ~0.015 | [2] |

| FPL 64176 | Guinea pig atria contractility | 0.049 | [2] |

| Bay K 8644 | Guinea pig atria contractility | 1.95 | [2] |

Kinase Inhibition

Several pyrrolo[2,3-d]pyrimidine derivatives, which can be considered analogs of the core structure, have shown potent inhibitory activity against various protein kinases implicated in cancer.[9][10]

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 5k | EGFR | 79 | [9] |

| Sunitinib | EGFR | 93 | [9] |

| Erlotinib | EGFR | 55 | [9] |

| Compound 5k | Her2 | 40 | [9] |

| Staurosporine | Her2 | 38 | [9] |

| Compound 5k | VEGFR2 | 136 | [9] |

| Sunitinib | VEGFR2 | 261 | [9] |

| Compound 7 | CDK2 | - | [10] |

| Compound 7 | EGFR | - | [10] |

| Compound 7 | Her2 | - | [10] |

| Compound 7 | VEGFR-2 | - | [10] |

Cytotoxic Activity

The anticancer potential of pyrrole derivatives has been extensively evaluated against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 7 | HepG2 | 8.39 ± 0.7 | [10] |

| Compound 7 | MCF-7 | 9.08 ± 0.7 | [10] |

| Compound 7 | MDA-MB-231 | 5.28 ± 0.3 | [10] |

| Compound 7 | HeLa | 6.37 ± 0.3 | [10] |

| Pyrrole derivatives Ia-e, IIe, IXc, d | HepG-2, MCF-7, Panc-1 | Promising Activity | [11] |

Signaling Pathways Modulated by Pyrrole Derivatives

The therapeutic effects of this compound derivatives are often mediated by their interaction with specific signaling pathways. For instance, their efficacy as anticancer agents is frequently attributed to the inhibition of key protein kinases that drive tumor growth and proliferation.

VEGFR-2 Signaling Pathway Inhibition:

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrrole derivative.

EGFR Signaling Pathway Inhibition:

Caption: Inhibition of the EGFR signaling pathway by a pyrrole derivative.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Synthesis Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole[3]

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

Materials:

-

2,5-hexanedione

-

Aniline

-

Methanol

-

Concentrated Hydrochloric Acid

-

0.5 M Hydrochloric Acid

-

Methanol/water (9:1) mixture

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and aniline in methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)[13]

Objective: To determine the inhibitory effect of a pyrrole derivative on the activity of a specific protein kinase.

Materials:

-

Test pyrrole compound

-

Kinase enzyme (e.g., JAK2)

-

Peptide substrate

-

Assay buffer

-

ATP

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

-

DMSO

-

Positive control inhibitor

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only (vehicle) control and a positive control.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

-

Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific peptide substrate.

-

Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Biological Assay Protocol: Cell Viability Assay (MTT Assay)[14]

Objective: To determine the cytotoxic effects of pyrrole derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrrole derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.[12]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[12]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Biological Assay Protocol: Calcium Flux Assay[4][15]

Objective: To measure changes in intracellular calcium concentration in response to a pyrrole derivative.

Materials:

-

Cells expressing the target of interest (e.g., a specific ion channel or GPCR)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test pyrrole compound

-

Agonist/Antagonist for the target

-

96-well or 384-well black, clear-bottom plates

-

Fluorescence plate reader with injection capabilities (e.g., FlexStation)

Procedure:

-

Cell Plating: Plate cells in the microplate and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer to each well. Incubate for a specified time (e.g., 45-60 minutes) at 37°C to allow for dye uptake.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescence reader. Use the instrument's injectors to add the test pyrrole compound (for antagonist mode) or a known agonist (for screening agonists).

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound/agonist over a period of time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the kinetic data to determine the effect of the test compound.

Conclusion

The derivatives and analogs of this compound represent a rich and versatile scaffold for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further investigation. This technical guide has provided a comprehensive overview of the key aspects of their discovery and development, from synthetic methodologies and biological evaluation to the elucidation of their mechanisms of action. By leveraging the information and protocols presented herein, researchers can accelerate their efforts in exploring the full therapeutic potential of this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrroles from 1,4-Dicarbonyl Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of substituted pyrroles is a cornerstone of medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in pharmaceuticals, natural products, and functional materials.[1] The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely utilized methods for the construction of the pyrrole ring.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole derivative.[4][5] The operational simplicity, accessibility of starting materials, and generally good to excellent yields contribute to its enduring utility in organic synthesis.[1][3]

Therefore, this document provides a detailed overview of the general Paal-Knorr synthesis, including its mechanism, a generalized experimental workflow, and a specific, representative protocol for the synthesis of a substituted pyrrole from a readily available 1,4-diketone. This information is intended to serve as a practical guide for researchers looking to apply this methodology to their own targets.

Reaction Mechanism and Workflow

The accepted mechanism of the Paal-Knorr pyrrole synthesis begins with the nucleophilic attack of a primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][6] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a five-membered ring.[1][5] The final step is the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[1][5] The ring-closing step is often the rate-determining step of the reaction.[1][5]

References

Synthesis of Methyl 4-methyl-1H-pyrrole-3-carboxylate: An Application of the Hantzsch Pyrrole Synthesis

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products, pharmaceuticals, and advanced materials. The development of efficient and versatile methods for the synthesis of substituted pyrroles is, therefore, a significant focus in organic and medicinal chemistry. While the Paal-Knorr synthesis is a classical and widely utilized method for pyrrole formation from 1,4-dicarbonyl compounds, the synthesis of specific substitution patterns, such as that found in Methyl 4-methyl-1H-pyrrole-3-carboxylate, can be challenging due to the accessibility of the required precursors. This application note details a robust and well-documented alternative, the Hantzsch pyrrole synthesis, for the preparation of the title compound. The Hantzsch synthesis provides a convergent and reliable route through the condensation of a β-ketoester, an α-haloaldehyde, and ammonia.

Reaction Principle and Mechanism

The Hantzsch pyrrole synthesis is a three-component reaction that involves the condensation of a β-ketoester, an α-haloaldehyde (or α-haloketone), and ammonia or a primary amine to form a substituted pyrrole.[1] The reaction mechanism proceeds through several key steps:

-

Enamine Formation: The β-ketoester (in this case, methyl acetoacetate) reacts with ammonia to form an enamine intermediate.

-

Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloaldehyde (2-bromopropanal).

-

Cyclization and Dehydration: Following the initial carbon-carbon bond formation, a series of intramolecular reactions, including the formation of an imine and subsequent cyclization, leads to a five-membered ring intermediate. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via the Hantzsch pyrrole synthesis.

Materials and Reagents

-

Methyl acetoacetate

-

2-Bromopropanal (or its more stable diethyl acetal precursor)

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Synthesis of 2-Bromopropanal Diethyl Acetal (Precursor)

As 2-bromopropanal is reactive and can be unstable, it is often advantageous to use its diethyl acetal, which can be hydrolyzed in situ or just before use. A general procedure for the bromination of propionaldehyde diethyl acetal is as follows:

-

Dissolve propionaldehyde diethyl acetal (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Cool the solution to -10 °C.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature.

-

Purify the product by vacuum distillation to obtain 2-bromopropionaldehyde diethyl acetal.[2]

Hantzsch Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 equivalent) and 2-bromopropanal (1.0 equivalent) in ethanol.

-

Addition of Ammonia: To the stirred solution, add a stoichiometric excess of aqueous ammonia (e.g., 3-4 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes representative yields for the Hantzsch synthesis of substituted pyrroles, demonstrating the general efficiency of this method.

| Entry | β-Ketoester | α-Halocarbonyl | Amine Source | Solvent | Yield (%) | Reference |

| 1 | Ethyl acetoacetate | Chloroacetone | Ammonia | Ethanol | ~45 | (Roomi & MacDonald, 1970) |

| 2 | Methyl acetoacetate | 2-Bromopropanal | Ammonia | Ethanol | 40-60 (Estimated) | General Hantzsch Yields[3] |

| 3 | Ethyl acetoacetate | 3-Bromo-2-butanone | Ammonia | Ethanol | ~50 | (Roomi & MacDonald, 1970) |

Visualizations

Hantzsch Pyrrole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.

Conclusion

The Hantzsch pyrrole synthesis offers a practical and efficient alternative to the Paal-Knorr synthesis for the preparation of this compound. This method utilizes readily available starting materials and proceeds through a well-understood reaction mechanism to provide the desired substituted pyrrole in good yields. The detailed protocol and workflows provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development who require access to this important class of heterocyclic compounds.

References

Application Notes and Protocols: Hantzsch Pyrrole Synthesis for "Methyl 4-methyl-1H-pyrrole-3-carboxylate" Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The Hantzsch pyrrole synthesis is a classic and versatile method for the construction of substituted pyrroles from readily available starting materials.[4][5] This one-pot, multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. This document provides detailed application notes and protocols for the synthesis of "Methyl 4-methyl-1H-pyrrole-3-carboxylate" and its analogs using the Hantzsch pyrrole synthesis, with a focus on their potential as kinase inhibitors for drug discovery.

Hantzsch Pyrrole Synthesis: Mechanism and Workflow

The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions to form the pyrrole ring. The generally accepted mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final substituted pyrrole.

The experimental workflow for the synthesis and evaluation of "this compound" analogs as potential kinase inhibitors is outlined below.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Analog of Target Molecule)

This protocol is adapted from a patented procedure for a close analog and serves as a strong starting point for the synthesis of the target methyl ester.

Step 1: Preparation of 2-Bromopropanal

-

In a well-ventilated fume hood, add propionaldehyde (58 g) to dichloromethane (100 mL) in a reaction vessel equipped with a dropping funnel and a cooling bath.

-

Cool the mixture to 0°C.

-

Slowly add bromine (160 g) dropwise while maintaining the reaction temperature at approximately 15°C.

-

After the addition is complete, continue stirring at 15°C for 4 hours, or until the bromine color disappears.

-

Concentrate the reaction mixture under reduced pressure to obtain crude 2-bromopropanal.

Step 2: Hantzsch Pyrrole Synthesis

-

To a reaction vessel, add the crude 2-bromopropanal and ethyl acetoacetate.

-

Cool the mixture to 0-10°C.

-

Slowly add aqueous ammonia dropwise, maintaining the temperature between 0°C and 50°C.

-

After the addition, continue the reaction for 10-14 hours within the same temperature range.

-

Upon completion, extract the reaction mixture with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Adaptation for this compound

To synthesize the target molecule, "this compound," the following modifications to Protocol 1 are proposed:

-

In Step 2, substitute ethyl acetoacetate with methyl acetoacetate .

-

The purification method may require optimization, potentially involving column chromatography on silica gel.

Data Presentation: Synthesis of Pyrrole-3-Carboxylate Analogs

The following table summarizes the yields of various ethyl 2,4-dialkylpyrrole-3-carboxylates synthesized via the Hantzsch method, demonstrating the versatility of this reaction for generating a library of analogs.

| R4 | R5 | R2 | Yield (%) |

| Me | H | Me | 45 |

| Me | Me | Me | 55 |

| Et | H | Me | 49 |

| Et | Me | Me | 40 |

| n-Pr | H | Me | 42 |

| n-Pr | Me | Me | 35 |

| Me | H | Et | 38 |

| Me | Me | Et | 48 |

Data adapted from Roomi, M. W., & Macdonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1699.

Application in Drug Discovery: Pyrrole Analogs as Lck Inhibitors

Analogs of "this compound" have shown promise as potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in the T-cell receptor signaling pathway and a target for autoimmune diseases and T-cell leukemias.

Structure-Activity Relationship (SAR) of Pyrrole-based Lck Inhibitors

A study by Takayama et al. (2010) revealed key structural features for potent Lck inhibition by a series of pyrrole derivatives. The following table presents the IC50 values for selected analogs, highlighting the importance of substituents at various positions of the pyrrole ring.

| Compound | R1 | R2 | R3 | Lck IC50 (nM) |

| 1 | H | 4-F-Ph | 2-Py | 8.9 |

| 2 | Me | 4-F-Ph | 2-Py | >1000 |

| 3 | H | 4-Cl-Ph | 2-Py | 7.5 |

| 4 | H | Ph | 2-Py | 25 |

| 5 | H | 4-F-Ph | 3-Py | 150 |